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Compound of Interest
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Cat. No.: B1228504 Get Quote

Introduction

Neoeuonymine is a sesquiterpene pyridine alkaloid, a class of complex natural products

known for their significant biological activities. While specific data on neoeuonymine is limited

in publicly available literature, this guide provides a comprehensive overview of its chemical

nature, putative biosynthesis, and potential pharmacological activities based on the well-

characterized, closely related compound, euonymine, and the broader family of sesquiterpene

pyridine alkaloids found in plants of the Celastraceae family, such as Euonymus and

Tripterygium species. These compounds have garnered interest from researchers, particularly

in the fields of drug discovery and development, for their potent immunosuppressive and anti-

inflammatory properties.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing detailed information on the structure, biosynthesis, and biological

evaluation of this class of molecules.

Chemical Structure and Properties
Neoeuonymine is classified as an alkaloid with the chemical formula C36H45NO17 and a

molecular weight of 763.746 g/mol . Its Chemical Abstracts Service (CAS) registry number is

33510-25-7.

The core structure of neoeuonymine, like other sesquiterpene pyridine alkaloids, is

characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. This core is
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esterified with a substituted nicotinic acid (a pyridine carboxylic acid), forming a complex

macrocyclic structure. The extensive esterification with various organic acids, such as acetic

acid, contributes to the diversity and complexity of these alkaloids.

Due to the lack of specific spectroscopic data for neoeuonymine, the following table presents

the ¹H and ¹³C NMR data for the closely related and structurally representative compound,

euonymine, isolated from Euonymus hamiltonianus. This data is crucial for the structural

elucidation and characterization of this class of alkaloids.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Euonymine (a representative sesquiterpene

pyridine alkaloid)
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Position ¹³C Chemical Shift (δC)
¹H Chemical Shift (δH,
multiplicity, J in Hz)

Sesquiterpene Core

1 80.1 5.45 (d, 3.5)

2 71.5 5.20 (dd, 3.5, 2.0)

3 78.9 5.65 (d, 2.0)

4 85.2 -

5 55.6 2.55 (s)

6 170.1 -

7 42.1 2.80 (d, 4.5)

8 74.5 4.95 (d, 4.5)

9 132.8 -

10 138.2 -

11 62.3 4.15 (m)

12 25.1 1.25 (s)

13 20.8 1.15 (s)

14 22.5 1.85 (s)

15 68.9 4.50 (d, 12.0), 4.35 (d, 12.0)

Pyridine Moiety

2' 164.5 -

3' 128.9 -

4' 149.8 8.90 (d, 5.0)

5' 125.4 7.85 (d, 5.0)

6' 152.1 -

7' 168.2 -
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Acetyl Groups

OAc-1 170.5, 21.1 -

OAc-2 170.3, 20.9 -

OAc-3 170.8, 21.3 -

OAc-8 171.2, 21.5 -

OAc-11 170.1, 20.7 -

OAc-15 169.8, 20.5 -

Note: The chemical shifts are illustrative and may vary slightly depending on the solvent and

instrument used.

Biosynthesis
The biosynthetic pathway of sesquiterpene pyridine alkaloids like neoeuonymine is complex

and involves the convergence of two major metabolic pathways: the mevalonate (MVA) or 2-C-

methyl-D-erythritol 4-phosphate (MEP) pathway for the sesquiterpenoid core, and the shikimate

pathway for the pyridine dicarboxylic acid moiety.

The dihydroagarofuran sesquiterpenoid core is believed to be synthesized from farnesyl

pyrophosphate (FPP), a key intermediate in terpenoid biosynthesis. The formation of the

characteristic tricyclic dihydroagarofuran skeleton is a critical step. The pyridine moiety,

typically a derivative of nicotinic acid, is synthesized from tryptophan or aspartate via the

shikimate pathway. The final steps involve the esterification of the polyhydroxylated

sesquiterpenoid core with the pyridine dicarboxylic acid and other organic acids, followed by

cyclization to form the macrolide structure.
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Sesquiterpene Core Biosynthesis

Pyridine Moiety Biosynthesis
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Putative biosynthetic pathway of neoeuonymine.

Biological Activities and Quantitative Data
Sesquiterpene pyridine alkaloids from the Celastraceae family are well-documented for their

potent immunosuppressive and anti-inflammatory activities.[1] While specific quantitative data

for neoeuonymine is not readily available, studies on related compounds provide valuable

insights into its potential efficacy. For instance, several sesquiterpene pyridine alkaloids

isolated from Tripterygium wilfordii have demonstrated significant inhibitory effects on the

nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory

response.[1]

The following table summarizes the immunosuppressive activity of representative

sesquiterpene pyridine alkaloids, highlighting their potent nature.

Table 2: Immunosuppressive Activity of Representative Sesquiterpene Pyridine Alkaloids
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Compound Source Assay IC₅₀ (µM)

Wilfordatine A Tripterygium wilfordii NF-κB Inhibition 8.75

Tripfordine A Tripterygium wilfordii NF-κB Inhibition 0.74

Wilforine Tripterygium wilfordii NF-κB Inhibition 15.66

Data from a study on compounds isolated from Tripterygium wilfordii showing potent

immunosuppressive activity.[1]

Experimental Protocols
To facilitate further research on neoeuonymine and related compounds, this section provides

detailed methodologies for key in vitro experiments used to assess their anti-inflammatory and

immunosuppressive activities.

NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling

pathway.

Cell Line: HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene

(HEK293-NF-κB-Luc).

Materials:

HEK293-NF-κB-Luc cells

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Lipopolysaccharide (LPS)

Test compound (Neoeuonymine) dissolved in DMSO

Luciferase Assay Reagent

96-well cell culture plates
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Luminometer

Procedure:

Cell Seeding: Seed HEK293-NF-κB-Luc cells into a 96-well plate at a density of 5 x 10⁴

cells/well and incubate for 24 hours.

Compound Treatment: Pre-treat the cells with various concentrations of the test compound

for 1 hour.

Stimulation: Induce NF-κB activation by adding LPS (1 µg/mL final concentration).

Incubation: Incubate the plate for an additional 24 hours.

Luciferase Measurement: Lyse the cells and measure the luciferase activity using a

luminometer according to the manufacturer's protocol.

Data Analysis: Normalize the luciferase activity to that of the vehicle-treated control and

calculate the IC₅₀ value. A parallel cell viability assay (e.g., MTT assay) should be performed

to rule out cytotoxicity.
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NF-κB Luciferase Assay Workflow

Seed HEK293-NF-κB-Luc cells

Incubate 24h

Treat with Neoeuonymine

Stimulate with LPS

Incubate 24h

Measure Luciferase Activity

Calculate IC₅₀
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Workflow for the NF-κB luciferase reporter assay.

Signaling Pathway Modulation
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The primary mechanism of action for the anti-inflammatory and immunosuppressive effects of

many sesquiterpene pyridine alkaloids is the inhibition of the NF-κB signaling pathway.[1] This

pathway is a central regulator of gene transcription involved in inflammation, immune

responses, cell proliferation, and apoptosis.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.

Upon stimulation by pro-inflammatory signals such as LPS or cytokines, the IκB kinase (IKK)

complex is activated, leading to the phosphorylation and subsequent proteasomal degradation

of IκBα. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where

they bind to specific DNA sequences and activate the transcription of pro-inflammatory genes,

including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

Sesquiterpene pyridine alkaloids are thought to exert their inhibitory effects at one or more

points in this cascade, potentially by inhibiting the IKK complex or by preventing the nuclear

translocation of NF-κB.
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Canonical NF-κB signaling pathway and potential inhibition by neoeuonymine.
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Conclusion
Neoeuonymine belongs to the promising class of sesquiterpene pyridine alkaloids with

significant potential for development as immunosuppressive and anti-inflammatory agents.

While specific experimental data for neoeuonymine remains to be fully elucidated and

published, the information available for structurally related compounds, such as euonymine and

various alkaloids from Tripterygium, provides a strong foundation for future research. The

detailed methodologies and pathway diagrams presented in this guide offer a framework for the

systematic investigation of neoeuonymine's biological activities and mechanism of action,

paving the way for its potential application in the treatment of inflammatory and autoimmune

diseases. Further studies are warranted to isolate and fully characterize neoeuonymine, and

to comprehensively evaluate its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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